5-Acetyl-2-(2-isopropyl-5-methylphenoxy) pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Scientific Research Applications
Catalytic Applications
Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, which are essential for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review by Parmar et al. (2023) emphasizes the use of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing 5H-pyrano[2,3-d]pyrimidine derivatives through one-pot multicomponent reactions. This showcases the versatility of pyridine derivatives in facilitating complex chemical syntheses (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry
Pyridine derivatives are pivotal in medicinal chemistry due to their diverse biological activities. A review on the medicinal importance of pyridine derivatives by Altaf et al. (2015) highlights their significant applications in treating various diseases, demonstrating their broad utility in drug development (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015).
Chemosensing Applications
Pyridine derivatives exhibit high affinity for various ions and neutral species, making them effective chemosensors. Abu-Taweel et al. (2022) discuss the synthetic routes, structural characterization, and potential of pyridine derivatives in analytical chemistry as chemosensors, underlining their importance in detecting various species in environmental, agricultural, and biological samples (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
Pyrolysis and Biocidal Applications
The biocidal potential of bio-oils produced from the pyrolysis of biomass, including those containing pyridine derivatives, has been investigated for their applications against insects, fungi, and bacteria. Mattos et al. (2019) review the condition of pyrolysis and biomass used, indicating that compounds like phenolic derivatives present in bio-oils are responsible for their insecticidal and antimicrobial properties, suggesting a promising future for pyridine derivatives in pesticide and antimicrobial applications (Mattos, Veloso, Romeiro, & Folly, 2019).
Properties
IUPAC Name |
1-[6-(5-methyl-2-propan-2-ylphenoxy)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11(2)15-7-5-12(3)9-16(15)20-17-8-6-14(10-18-17)13(4)19/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMYEBVDYDEWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=NC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.